molecular formula C6H6N2O2S B1598417 2-(Methylthio)-5-nitropyridine CAS No. 20885-21-6

2-(Methylthio)-5-nitropyridine

Cat. No. B1598417
CAS RN: 20885-21-6
M. Wt: 170.19 g/mol
InChI Key: SUATXLIQPPUGPW-UHFFFAOYSA-N
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Description

“2-(Methylthio)-5-nitropyridine” suggests a pyridine molecule (a six-membered ring with one nitrogen atom and five carbon atoms) that has a nitro group (-NO2) attached at the 5th position and a methylthio group (-SCH3) attached at the 2nd position .


Synthesis Analysis

The synthesis of such a compound would likely involve the introduction of the nitro and methylthio groups onto a pyridine ring. This could potentially be achieved through electrophilic aromatic substitution reactions, but the specifics would depend on the reagents and conditions used .


Molecular Structure Analysis

The molecular structure would be based on the pyridine ring, with the nitro group and methylthio group attached. The exact geometry could be determined using techniques like X-ray crystallography .


Chemical Reactions Analysis

As a nitro-aromatic compound, “2-(Methylthio)-5-nitropyridine” could potentially undergo reactions like reduction of the nitro group to an amino group, or nucleophilic aromatic substitution .


Physical And Chemical Properties Analysis

The physical and chemical properties would depend on the exact structure of the compound. Nitro-aromatic compounds are often pale yellow to dark brown solids, and many are explosive. The presence of the electron-withdrawing nitro group can also make the aromatic ring more susceptible to electrophilic attack .

Scientific Research Applications

  • Peptide Synthesis and Disulfide Formation:

    • Rabanal, DeGrado, and Dutton (1996) demonstrated the use of 2,2′-dithiobis(5-nitropyridine) in activating the thiol function of cysteine in peptides, facilitating asymmetric disulfide formation. This reagent was utilized in the preparation of cytochrome model heterodimeric peptides (Rabanal, DeGrado, & Dutton, 1996).
  • Conformational Stability and Vibrational Analysis:

    • Balachandran, Lakshmi, and Janaki (2012) conducted a study on the conformational stability and vibrational spectra of related compounds, using density functional theory and spectroscopy. This research provided insights into molecular stability and bond strength, along with charge transfer in the molecules (Balachandran, Lakshmi, & Janaki, 2012).
  • Determination of Sulfhydryl Compounds in Biological Samples:

    • Swatditat and Tsen (1972) found that 2,2′-dithiobis-(5-nitropyridine) was effective for spectrophotometric determination of simple sulfhydryl (-SH) compounds in biological samples, providing a more sensitive alternative to other color reagents (Swatditat & Tsen, 1972).
  • Development of Fluorescent Probes:

    • Singh, Thakur, Raj, and Pandey (2020) developed fluorescent compounds based on 2-aminoethylpyridine for detecting metal ions like Fe3+ and Hg2+ in aqueous media. This has potential applications in detecting trace metals in water and biological systems (Singh, Thakur, Raj, & Pandey, 2020).
  • Vibrational and Quantum Chemical Studies:

    • Sivaprakash, Prakash, Mohan, and Jose (2019) performed quantum chemical calculations and spectroscopic investigations on similar compounds, contributing to the understanding of molecular structures and their electronic properties. This research is crucial for understanding intramolecular charge transfer and chemical reactivity (Sivaprakash, Prakash, Mohan, & Jose, 2019).
  • Synthesis of Nitropyridine Derivatives:

    • Chunikhin, Rodinovskaya, and Shestopalov (2003) explored the synthesis of 6-substituted 3-cyano-5-nitropyridine-2(1H)-thiones, which have implications in organic synthesis and potentially in pharmaceutical research (Chunikhin, Rodinovskaya, & Shestopalov, 2003).
  • Substitution Reactions and Pathway to Disubstituted Pyridines:

    • Bakke and Sletvold (2003) investigated reactions involving 5-nitropyridine-2-sulfonic acid, leading to the formation of various substituted pyridines. This study provides insights into organic synthesis techniques (Bakke & Sletvold, 2003).
  • Antimitotic Agents and Structure-Activity Studies:

    • Temple, Rener, Waud, and Noker (1992) found that derivatives of 5-nitropyridine showed antitumor activity in mice, indicating potential applications in cancer research (Temple, Rener, Waud, & Noker, 1992).

Safety And Hazards

Many nitro-aromatic compounds are toxic and can be explosive. Proper safety precautions should be taken when handling these compounds .

Future Directions

Research into nitro-aromatic compounds is ongoing, with many potential applications in areas like drug development and materials science .

properties

IUPAC Name

2-methylsulfanyl-5-nitropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2O2S/c1-11-6-3-2-5(4-7-6)8(9)10/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUATXLIQPPUGPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC=C(C=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80403318
Record name 2-(methylthio)-5-nitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80403318
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Methylthio)-5-nitropyridine

CAS RN

20885-21-6
Record name 2-(methylthio)-5-nitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80403318
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of sodium thiomethoxide in THF (53 mL) and H2O (20 mL) cooled to 0° C. was added 2-chloro-5-nitropyridine (LXV) (5.09 g, 32.09 mmol). The reaction was warmed to room temperature and stirred for 2 hrs. The reaction was poured into ice water and stirred for 10 minutes, filtered, washed with water, dried under vacuum to yield 2-(methylthio)-5-nitropyridine (CVII) as a yellow solid (5.14 g, 30.20 mmol, 94.1%). 1H NMR (DMSO-d6) δ ppm 2.62 (s, 3H), 7.57 (d, J=8.9 Hz, 1H), 8.38 (d, J=8.9 Hz, 1H), 9.22 (d, J=2.7 Hz, 1H); ESIMS found for C6H6N2O2S m/z 171.1 (M+H).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
53 mL
Type
solvent
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
5.09 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

The methanol solution of methyl sodium sulfide (6 g, 86 mmol) was added portionwise at 0° C. into the methanol solution of 2-chloro-5-nitropyridine (2 g, 13 mmol). Then, the reaction mixture was heated to room temperature and stirred for 14 hours. The reaction mixture was poured into 20 mL water, and extracted with ethyl acetate 20 mL for three times. The organic phases were combined, dried with anhydrous sodium sulfate, filtered and concentrated. The residual was recrystallized in diethyl ether to yield yellow solid 2-(methylthio)-5-nitropyridine (2 g, 12 mmol). 1H-NMR (300 MHz, CDCl3): δ 2.64 (3H, s), 7.28-7.32 (1H, m), 9.24 (1H, dd), 9.26 (1H, d); LC-MS m/z: 171 [M++1]; purity (HPLC)>95%.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
methyl sodium sulfide
Quantity
6 g
Type
reactant
Reaction Step One
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0 (± 1) mol
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reactant
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Quantity
2 g
Type
reactant
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Quantity
20 mL
Type
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Reaction Step Two

Synthesis routes and methods III

Procedure details

4.68 gm (0.03 mol) of 2-mercapto-5-nitro-pyridine were dissolved, while gently heating, in a sodium hydroxide solution prepared by dissolving 1.32 gm (0.033 mol) of sodium hydroxide in 60 ml of water. 4.17 gm (0.033 mol) of dimethylsulfate were added to this solution, and the mixture was shaken well. The resulting precipitate was filtered off with suction, and the still moist product was recrystallized from ethanol. 2-Methylthio-5-nitro-pyridine was obtained.
Quantity
4.68 g
Type
reactant
Reaction Step One
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0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
1.32 g
Type
reactant
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Name
Quantity
60 mL
Type
solvent
Reaction Step Three
Quantity
4.17 g
Type
reactant
Reaction Step Four

Synthesis routes and methods IV

Procedure details

To a solution of 2.0 g (9.85 mmol) 2-bromo-5-nitropyridine dissolved in 8 mL DMF was added 690 mg (9.85 mmol) of sodium thiomethoxide. The mixture was stirred at room temperature for 1 h, and partitioned between ethyl acetate and water, dried over MgSO4 and concentrated to obtain 1.13 g of 2-methylthio-5-nitro-pyridine, pure by 1H NMR.
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
8 mL
Type
solvent
Reaction Step One
Quantity
690 mg
Type
reactant
Reaction Step Two

Synthesis routes and methods V

Procedure details

2-Mercapto-5-nitro pyridine (20.0 g, 128 mmol) was suspended in water/ethanol (43 mL/13 mL). Sodium carbonate monohydrate (17.49 g, 141 mmol, dissolved in 86 mL of water) was added to the above slurry dropwise. Methyl iodide (20.0 g, 141 mmol) was added to the above mixture and the mixture was stirred at room temperature for one hour. The solid was filtered and washed with water and ethanol to provide the title compound in quantitative yield.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
86 mL
Type
reactant
Reaction Step Two
Quantity
20 g
Type
reactant
Reaction Step Three
Name
water ethanol
Quantity
43 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(Methylthio)-5-nitropyridine
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2-(Methylthio)-5-nitropyridine
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2-(Methylthio)-5-nitropyridine
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2-(Methylthio)-5-nitropyridine

Citations

For This Compound
2
Citations
JT YLI‐KAUHALUOMA… - Annals of the New York …, 1996 - Wiley Online Library
The Kolbe-Schmitt (KS) reaction belongs to a vast category of electrophilic aromatic substitution reactions. The basis of the reaction is the carboxylation of sodium phenolate with carbon …
Number of citations: 4 nyaspubs.onlinelibrary.wiley.com
C Dioxide - ANNALS OF THE NEW YORKACADE. OF SCIENCES, 1997 - apps.dtic.mil
The Kolbe-Schmitt (KS) reaction belongs to a vast category of electrophilic aromatic substitution reactions. The basis of the reaction is the carboxylation of sodium phenolate with carbon …
Number of citations: 5 apps.dtic.mil

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